molecular formula C22H19NO3 B4908266 (2E)-1-(4-Methoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-EN-1-one

(2E)-1-(4-Methoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-EN-1-one

Cat. No.: B4908266
M. Wt: 345.4 g/mol
InChI Key: JRRPPFFZTZDOJO-FOCLMDBBSA-N
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Description

(2E)-1-(4-Methoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Methoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-phenoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Methoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated one.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Epoxides or dihydroxy derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

(2E)-1-(4-Methoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-1-(4-Methoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-EN-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s α,β-unsaturated carbonyl system can also participate in Michael addition reactions with nucleophiles, which is a key step in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, which shares the α,β-unsaturated carbonyl system.

    Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant properties.

    Dichloroaniline: An aniline derivative with similar aromatic properties but different functional groups.

Uniqueness

(2E)-1-(4-Methoxyphenyl)-3-[(4-phenoxyphenyl)amino]prop-2-EN-1-one is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to other chalcones and related compounds.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(4-phenoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-25-19-11-7-17(8-12-19)22(24)15-16-23-18-9-13-21(14-10-18)26-20-5-3-2-4-6-20/h2-16,23H,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRPPFFZTZDOJO-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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